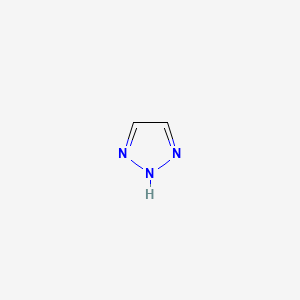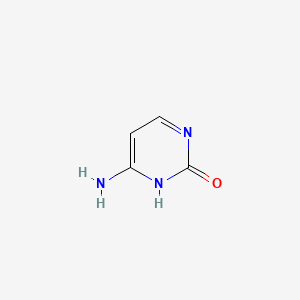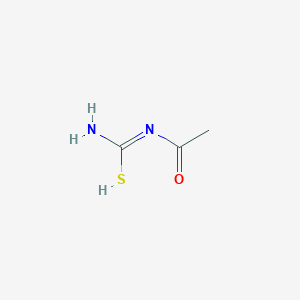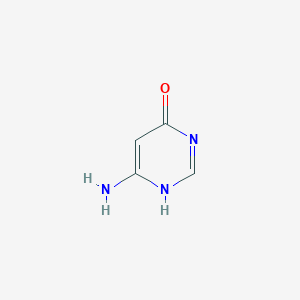
(3-Hydroxy-4-methoxyphenyl)methylazanium;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Hydroxy-4-methoxyphenyl)methylazanium;chloride is an organic compound with significant interest in various scientific fields This compound is known for its unique chemical structure, which includes a hydroxy group, a methoxy group, and a methylazanium group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hydroxy-4-methoxyphenyl)methylazanium;chloride typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Ring Opening: Sassafras oil is reacted with methanol and an alkaline reagent to obtain a phenol potassium salt solution.
Etherification: The potassium phenolate solution is then reacted with an excess of a methylating agent to produce a mixed ether.
Hydrolysis: The mixed ether undergoes hydrolysis with alcohol, water, and a catalyst to yield a hydrolysis oil phase.
Esterification: The hydrolyzed oil phase is reacted with acetic anhydride to form an acetyl intermediate product.
Ozonization and Reduction: The acetyl product is treated with ozone, followed by reduction with a pyro-sub water solution to obtain a reduced oil phase.
Alcoholysis: The reduced oil phase undergoes alcoholysis to produce a crude product of isovanillin.
Condensation and Hydrogenation: The final steps involve condensation and hydrogenation to yield the desired this compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and minimizing costs by using efficient catalysts, optimized reaction conditions, and continuous processing techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Hydroxy-4-methoxyphenyl)methylazanium;chloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form different reduced species, depending on the conditions and reagents used.
Substitution: The methoxy and hydroxy groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Substitution reactions often involve reagents like alkyl halides, acyl chlorides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various alcohols or amines. Substitution reactions can lead to a wide range of substituted phenyl derivatives .
Applications De Recherche Scientifique
(3-Hydroxy-4-methoxyphenyl)methylazanium;chloride has numerous applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research explores its potential therapeutic applications, such as in the treatment of neurodegenerative diseases and cancer.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties .
Mécanisme D'action
The mechanism of action of (3-Hydroxy-4-methoxyphenyl)methylazanium;chloride involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, it may modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Hydroxy-4-methoxyphenylacetic acid
- 3-(4-Hydroxy-3-methoxyphenyl)propionic acid
- 4-Hydroxyl-N′-[(3-Hydroxy-4-methoxyphenyl)methylidene]benzohydrazide
Uniqueness
(3-Hydroxy-4-methoxyphenyl)methylazanium;chloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, solubility, and bioavailability, making it a valuable compound for various applications .
Propriétés
IUPAC Name |
(3-hydroxy-4-methoxyphenyl)methylazanium;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2.ClH/c1-11-8-3-2-6(5-9)4-7(8)10;/h2-4,10H,5,9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVBKUSXLSVMOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C[NH3+])O.[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42365-68-4 |
Source


|
| Record name | Phenol, 5-(aminomethyl)-2-methoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42365-68-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
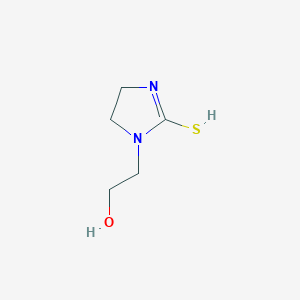
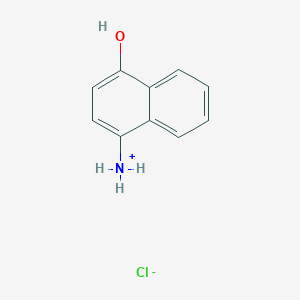
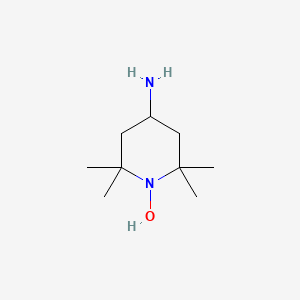
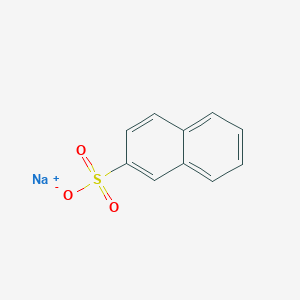
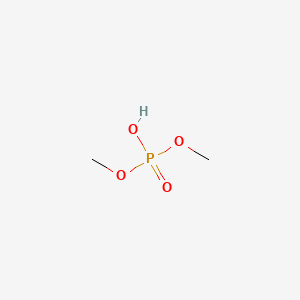
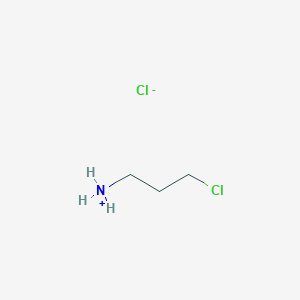
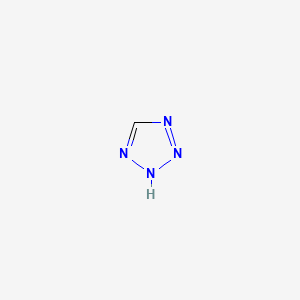
![Amino-[amino(methylsulfanyl)methylidene]azanium;iodide](/img/structure/B7767409.png)


